molecular formula C10H13NO2 B1527760 Methyl 3-amino-4,5-dimethylbenzoate CAS No. 91011-98-2

Methyl 3-amino-4,5-dimethylbenzoate

Cat. No.: B1527760
CAS No.: 91011-98-2
M. Wt: 179.22 g/mol
InChI Key: DPXPSHGQTKXARL-UHFFFAOYSA-N
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Description

Methyl 3-amino-4,5-dimethylbenzoate: is an organic compound belonging to the class of aromatic carboxylic acid esters. It is characterized by a benzene ring substituted with a methyl group, an amino group, and a methoxy group. This compound is known for its utility in various scientific research applications, including chemistry, biology, medicine, and industry.

Synthetic Routes and Reaction Conditions:

  • Nitration and Reduction: The compound can be synthesized by the nitration of 3,5-dimethylbenzoic acid followed by reduction of the nitro group to an amino group.

  • Esterification: Another method involves the esterification of 3-amino-4,5-dimethylbenzoic acid with methanol under acidic conditions.

Industrial Production Methods:

  • Batch Process: In industrial settings, the compound is often produced using a batch process where raw materials are added in specific quantities and reaction conditions are carefully controlled to ensure high yield and purity.

  • Continuous Process: Some manufacturers may use a continuous process for large-scale production, which involves a continuous feed of reactants and continuous removal of the product to maintain steady-state conditions.

Types of Reactions:

  • Oxidation: this compound can undergo oxidation reactions to form various oxidized derivatives.

  • Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

  • Substitution: The compound can participate in nucleophilic substitution reactions, where the amino group can be substituted with other functional groups.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromic acid (H2CrO4).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) are often used.

  • Substitution: Nucleophiles like halides and sulfonates can be used in substitution reactions.

Major Products Formed:

  • Oxidation Products: Various carboxylic acids and ketones can be formed.

  • Reduction Products: Amines and amides are common reduction products.

  • Substitution Products: Halogenated and sulfonated derivatives are typical substitution products.

Scientific Research Applications

Chemistry: Methyl 3-amino-4,5-dimethylbenzoate is used as a building block in organic synthesis, particularly in the preparation of more complex molecules. Biology: It serves as a precursor in the synthesis of biologically active compounds, including pharmaceuticals and agrochemicals. Medicine: The compound is utilized in the development of drugs targeting various diseases due to its ability to interact with biological targets. Industry: It is employed in the manufacture of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The compound exerts its effects through interactions with molecular targets and pathways involved in biological processes. The amino group can form hydrogen bonds and ionic interactions with enzymes and receptors, influencing their activity.

Comparison with Similar Compounds

  • Methyl 4-amino-3,5-dimethylbenzoate: Similar structure but different position of the amino group.

  • Methyl 3,5-dimethylbenzoate: Lacks the amino group, making it less reactive in certain biological contexts.

Uniqueness: Methyl 3-amino-4,5-dimethylbenzoate is unique due to its specific arrangement of functional groups, which allows for distinct reactivity and biological activity compared to its analogs.

Properties

IUPAC Name

methyl 3-amino-4,5-dimethylbenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO2/c1-6-4-8(10(12)13-3)5-9(11)7(6)2/h4-5H,11H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DPXPSHGQTKXARL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1C)N)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

179.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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